Chiral Purity: Enantiomeric Excess and Optical Rotation
The (R)-enantiomer (CAS 1217680-53-9) is characterized by a specific optical rotation of [α]D²⁰ = +12.5° (c = 1.0, MeOH), as reported by a major supplier, while its (S)-counterpart (CAS 1217807-36-7) exhibits [α]D²⁰ = -12.3° (c = 1.0, MeOH) under identical conditions . This quantifiable difference in chiroptical properties enables unambiguous identity verification and enantiomeric purity assessment. A typical vendor specification for the (R)-enantiomer ensures an enantiomeric excess (ee) of ≥98%, whereas the commercially available racemate shows no net optical rotation [1]. This guarantees that a procurement of the (R)-form delivers a product of predetermined absolute configuration, eliminating the need for subsequent, often low-yielding, chiral resolution steps.
| Evidence Dimension | Specific Optical Rotation ([α]D²⁰, c=1.0, MeOH) |
|---|---|
| Target Compound Data | +12.5° |
| Comparator Or Baseline | (S)-enantiomer (CAS 1217807-36-7): -12.3° |
| Quantified Difference | Difference of 24.8° in magnitude and opposite sign |
| Conditions | Measured at 20°C, concentration 1.0 g/100 mL in methanol |
Why This Matters
Optical rotation provides a rapid, quantitative QC metric to confirm both enantiomeric identity and purity, differentiating the (R)-form from the (S)-form or racemate upon receipt.
- [1] PubChem Compound Summary for CID 45072667 and CID 45072669, respective (R)- and (S)-enantiomers. National Center for Biotechnology Information. (accessed 2026-04-25). View Source
